7-Methoxy-1H-indole-5-carbonitrile
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Overview
Description
7-Methoxy-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The methoxy group at the 7th position and the carbonitrile group at the 5th position of the indole ring make this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonitrile group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce amines .
Scientific Research Applications
7-Methoxy-1H-indole-5-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The methoxy and carbonitrile groups play crucial roles in its binding affinity and specificity . The compound’s effects on cellular pathways are still under investigation, with ongoing research aiming to elucidate its precise molecular targets .
Comparison with Similar Compounds
7-Methoxyindole: Lacks the carbonitrile group, leading to different chemical and biological properties.
5-Cyanoindole: Lacks the methoxy group, affecting its reactivity and applications.
7-Ethoxyindole: Similar structure but with an ethoxy group instead of a methoxy group, resulting in different reactivity and biological activity.
Uniqueness: 7-Methoxy-1H-indole-5-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-methoxy-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-9-5-7(6-11)4-8-2-3-12-10(8)9/h2-5,12H,1H3 |
InChI Key |
MFHDNZVKYCQFDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C#N)C=CN2 |
Origin of Product |
United States |
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